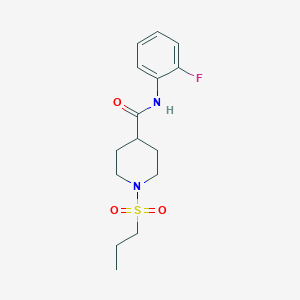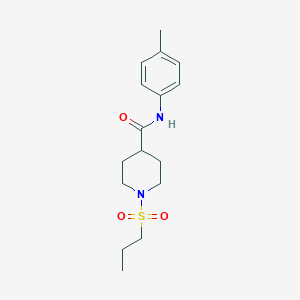![molecular formula C18H14ClN3O4S B285377 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B285377.png)
2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a member of the oxadiazole family and has been synthesized using various methods.
Applications De Recherche Scientifique
2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has been studied for its potential therapeutic applications. This compound has been found to exhibit anticancer, antimicrobial, and anti-inflammatory activities. In particular, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been found to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory disorders.
Mécanisme D'action
The mechanism of action of 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is not fully understood. However, it has been suggested that the compound may exert its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It has also been proposed that the compound may inhibit the activity of certain enzymes or signaling pathways that are involved in cancer cell proliferation and survival. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects
2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, bacteria, and fungi. It has also been found to have anti-inflammatory effects, which could be useful in the treatment of inflammatory disorders. Additionally, this compound has been found to have low toxicity, making it a potential candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide in lab experiments include its potential therapeutic applications, low toxicity, and ability to inhibit the growth of cancer cells, bacteria, and fungi. However, one of the limitations of using this compound is that its mechanism of action is not fully understood. Additionally, further studies are needed to determine its efficacy and safety in vivo.
Orientations Futures
There are several future directions for research on 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide. One area of research could focus on elucidating the exact mechanism of action of this compound. Another area of research could involve the development of new derivatives of this compound with improved therapeutic properties. Additionally, further studies are needed to determine the efficacy and safety of this compound in vivo and to explore its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has been achieved using different synthetic routes. One of the methods involves the reaction of 5-(3-chlorophenyl)-1,3,4-oxadiazol-2-thiol with N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide in the presence of a base such as triethylamine. The reaction proceeds under reflux conditions in a suitable solvent such as acetonitrile to give the desired product.
Propriétés
Formule moléculaire |
C18H14ClN3O4S |
|---|---|
Poids moléculaire |
403.8 g/mol |
Nom IUPAC |
2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
InChI |
InChI=1S/C18H14ClN3O4S/c19-12-3-1-2-11(8-12)17-21-22-18(26-17)27-10-16(23)20-13-4-5-14-15(9-13)25-7-6-24-14/h1-5,8-9H,6-7,10H2,(H,20,23) |
Clé InChI |
IVSLGKMGVUTCIC-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(O3)C4=CC(=CC=C4)Cl |
SMILES canonique |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(O3)C4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B285294.png)




![2-chloro-5-[4-chloro-3-(furan-2-ylmethylsulfamoyl)phenyl]sulfonyl-N-(furan-2-ylmethyl)benzenesulfonamide](/img/structure/B285301.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B285307.png)
![3-{[bis(2-chloroethyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B285308.png)
![3-{[bis(2-chloroethyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide](/img/structure/B285309.png)

![4-{[2-(4-Chlorophenoxy)-5-(4-morpholinylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B285312.png)
![Ethyl 1-[(5-{[4-(ethoxycarbonyl)-1-piperidinyl]sulfonyl}-2-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B285313.png)
![Bis[4-(1-azepanylsulfonyl)phenyl] sulfone](/img/structure/B285318.png)
![3-[(4-bromophenyl)sulfonyl]-N-(2,3-dihydro-1H-inden-5-yl)benzenesulfonamide](/img/structure/B285320.png)